molecular formula C9H10FNO2 B7905931 2-(Dimethylamino)-6-fluorobenzoic acid

2-(Dimethylamino)-6-fluorobenzoic acid

Cat. No. B7905931
M. Wt: 183.18 g/mol
InChI Key: BFJUCKPINIGJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-6-fluorobenzoic acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dimethylamino)-6-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-6-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cytotoxic Activity in Cancer Research : Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds with a 2-(dimethylamino)ethyl substituent, have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. This suggests potential applications in cancer research and treatment (Deady et al., 2005).

  • Spectroscopic Properties for Chemical Analysis : The study of halogen-substituted derivatives of 6-Dimethylamino-2-phenylbenzothiazole has led to insights into the spectroscopic properties of such compounds. This research is beneficial for designing benzothiazole fluorophores with specific fluorescence properties (Misawa et al., 2019).

  • Medical Imaging Applications : Rapid solid-phase synthesis and biodistribution of 18F-labelled linear peptides, where 2-(dimethylamino)ethyl substituents play a role, are significant in the context of positron emission tomography (PET) imaging for medical diagnostics (Sutcliffe-Goulden et al., 2002).

  • Synthesis of Floxacin Intermediates in Pharmaceutical Manufacturing : Efficient C–C bond formation methods involving 3-(dimethylamino)acrylate, which may include similar structures, are used in the synthesis of floxacin intermediates. This indicates applications in the pharmaceutical manufacturing process (Guo et al., 2020).

  • Insecticidal and Repellent Activities : Derivatives of 6-amino-2-phenylbenzothiazole, including dimethylamino or fluoro substituents, have been studied for their cytostatic activities against various human cancer cell lines. These compounds may have applications in developing insect repellents and insecticides (Racané et al., 2006).

  • Fluorescence Properties for Biological Probes : The environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide exhibits valuable fluorescent properties as a biological probe. Its emission in the 500-600 nm range and response to environmental polarity changes are significant for biological and chemical sensing applications (Vázquez et al., 2005).

properties

IUPAC Name

2-(dimethylamino)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11(2)7-5-3-4-6(10)8(7)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJUCKPINIGJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-6-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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